molecular formula C15H29ClN6O5 B13398934 1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride

1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride

Cat. No.: B13398934
M. Wt: 408.88 g/mol
InChI Key: KYMBEZAOVMYAGM-UHFFFAOYSA-N
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Description

1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride is a complex organic compound with a variety of functional groups

Preparation Methods

The synthesis of 1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the amino and nitroamino groups. The final steps involve the esterification and hydrochloride salt formation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and nitroamino groups can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with amino and ester functional groups. Compared to these compounds, 1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups and potential applications. Some similar compounds include:

  • 1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid methyl ester
  • 1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid propyl ester

Properties

Molecular Formula

C15H29ClN6O5

Molecular Weight

408.88 g/mol

IUPAC Name

ethyl 1-[2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]-4-methylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H28N6O5.ClH/c1-3-26-14(23)12-9-10(2)6-8-20(12)13(22)11(16)5-4-7-18-15(17)19-21(24)25;/h10-12H,3-9,16H2,1-2H3,(H3,17,18,19);1H

InChI Key

KYMBEZAOVMYAGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl

Origin of Product

United States

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